5-(1-ethyl-2(1H)-quinolinylidene)-3'-propyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione
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Overview
Description
5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione is a complex organic compound featuring multiple heterocyclic ringsThe presence of thiazolidine and quinoline moieties in its structure contributes to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiosemicarbazides with ethyl bromoacetate under basic conditions to form the thiazolidine rings . The quinoline moiety can be introduced through a condensation reaction with 2-aminobenzaldehyde derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione involves interaction with various molecular targets. The thiazolidine and quinoline moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring and exhibit similar biological activities.
2-ylidene-2,3-dihydro-1,3-thiazoles: These derivatives also contain thiazolidine-like structures and are known for their pharmacological properties.
Uniqueness
5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione is unique due to the combination of thiazolidine and quinoline moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C20H19N3O2S3 |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
(5E)-5-(1-ethylquinolin-2-ylidene)-2-(4-hydroxy-3-propyl-2-sulfanylidene-1,3-thiazol-5-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H19N3O2S3/c1-3-11-23-19(25)16(28-20(23)26)18-21-17(24)15(27-18)14-10-9-12-7-5-6-8-13(12)22(14)4-2/h5-10,25H,3-4,11H2,1-2H3/b15-14+ |
InChI Key |
CSZCJBPPZUYKFB-CCEZHUSRSA-N |
Isomeric SMILES |
CCCN1C(=C(SC1=S)C2=NC(=O)/C(=C\3/C=CC4=CC=CC=C4N3CC)/S2)O |
Canonical SMILES |
CCCN1C(=C(SC1=S)C2=NC(=O)C(=C3C=CC4=CC=CC=C4N3CC)S2)O |
Origin of Product |
United States |
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